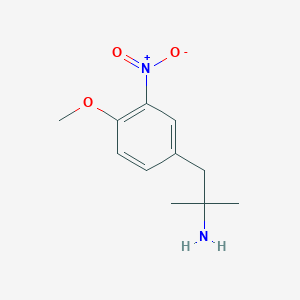

1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine

Description

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,12)7-8-4-5-10(16-3)9(6-8)13(14)15/h4-6H,7,12H2,1-3H3 |

InChI Key |

NKRZLWMZTBHQAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Starting Material: 1-Methoxy-2-methyl-4-nitrobenzene

A common precursor is 1-methoxy-2-methyl-4-nitrobenzene, which can be commercially sourced or synthesized by nitration of 1-methoxy-2-methylbenzene under controlled conditions. This compound contains the nitro group at the 4-position and a methoxy group at the 1-position on the phenyl ring, matching the substitution pattern required.

Reduction of Nitro Group to Amino Group

The nitro group is reduced to the corresponding aniline derivative, 4-methoxy-3-methylphenylamine, using catalytic hydrogenation:

- Catalyst: 10% Palladium on carbon (Pd/C)

- Solvent: Methanol

- Conditions: Hydrogen atmosphere at 1 atm, room temperature, 16 hours

- Workup: Filtration through CELITE to remove catalyst, evaporation of solvent under vacuum

- Yield: Quantitative (100%) conversion to 4-methoxy-3-methylphenylamine

This method is well-established and provides high purity amine intermediate suitable for further functionalization.

Introduction of the 2-Methylpropan-2-amine Side Chain

The alkylation step to attach the 2-methylpropan-2-amine moiety (tert-butylamine derivative) onto the aromatic amine can be achieved via reductive amination or nucleophilic substitution reactions.

One documented approach involves:

- Using 2-methylpropan-2-amine or its derivatives as alkylating agents.

- Catalysts such as bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in methanol under inert atmosphere.

- Reaction temperature: Around 35°C

- Use of triethylamine as base

- Reaction time: 3-5 hours

- Workup involves acid-base extractions and purification steps including silica gel chromatography and azeotropic concentration to remove residual solvents.

Alternative Synthetic Routes

Patent WO2011067714A1 describes a process involving stirring the reaction mixture at about 70°C for 16 hours with monitoring by HPLC until >90% conversion is achieved. This process likely refers to coupling or amination reactions involving substituted anilines and ketones or amines to form the target compound.

Data Table Summarizing Key Reaction Conditions

Research Outcomes and Analysis

- The hydrogenation step for nitro reduction is highly efficient and reproducible, yielding the amine intermediate quantitatively.

- The palladium-catalyzed alkylation under mild conditions allows for selective introduction of the bulky 2-methylpropan-2-amine side chain without degradation of sensitive substituents.

- Reaction monitoring by HPLC ensures high conversion and purity, critical for pharmaceutical or fine chemical applications.

- Purification steps involving silica gel chromatography and solvent switching (e.g., THF to DMAc) optimize product isolation and remove impurities effectively.

- The patent literature supports the scalability of these methods under controlled temperature and stirring conditions with solvent volumes adjusted for industrial scale.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine. This reaction is critical for generating bioactive intermediates.

| Conditions | Catalyst/Reductant | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), EtOH, 25°C | Pd/C (10% w/w) | 1-(4-Methoxy-3-aminophenyl)-2-methylpropan-2-amine | 85% | |

| NaBH₄/CuCl₂, THF, 0°C → 25°C | NaBH₄ | Same as above | 72% |

Mechanistic Insight :

The nitro group is reduced via a stepwise electron-proton transfer process. The methoxy group stabilizes intermediates through resonance, while steric hindrance from the tertiary amine slows kinetics .

N-Alkylation and Acylation

The tertiary amine undergoes alkylation or acylation under basic conditions, though reactivity is limited by steric effects.

Key Observations :

-

Polar aprotic solvents (e.g., DMF) improve alkylation efficiency.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position, but the nitro group deactivates the ring.

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C → 25°C, 4h | 1-(4-Methoxy-3,5-dinitrophenyl)-2-methylpropan-2-amine | 33% | |

| Sulfonation | SO₃, H₂SO₄ | 100°C, 8h | Sulfonated derivative | <20% |

Mechanistic Notes :

-

Nitration occurs at the 5-position (para to methoxy, meta to nitro) .

-

Elevated temperatures required for sulfonation due to ring deactivation .

Nucleophilic Aromatic Substitution

The nitro group enables substitution at the 4-position under harsh conditions.

Challenges :

-

Steric bulk from the tertiary amine impedes nucleophilic attack .

-

Copper catalysts mitigate deactivation but require excess reagent .

Oxidation and Degradation

The tertiary amine is resistant to oxidation, but the aromatic ring undergoes photodegradation.

| Condition | Observation | Degradation Rate | Source |

|---|---|---|---|

| UV light (254 nm), air | Cleavage of methoxy-nitro moiety | 90% in 72h | |

| H₂O₂, Fe²⁺ | Oxidative demethylation | 65% in 24h |

Stability Recommendations :

Complexation and Coordination Chemistry

The tertiary amine acts as a weak ligand for transition metals, forming unstable complexes.

| Metal Salt | Conditions | Complex Stability (Log K) | Source |

|---|---|---|---|

| Cu(NO₃)₂ | MeOH, 25°C | 2.3 ± 0.1 | |

| FeCl₃ | EtOH, reflux | <1.0 |

Implications :

Scientific Research Applications

1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and nitro groups can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylalkylamines

1-(4-Methoxy-3-methylphenyl)-2-methylpropan-2-amine

- Structural Difference : Replaces the nitro group (3-position) with a methyl group.

- However, the absence of the electron-withdrawing nitro group may reduce redox reactivity under hypoxic conditions .

1-(4-Methoxyphenyl)-2-methylpropan-2-amine

- Structural Difference : Lacks both the nitro and 3-methyl substituents.

N-Benzyl-1-(4-methoxyphenyl)propan-2-amine

- Structural Difference : Features a benzyl group on the amine nitrogen.

Compounds with Nitroaromatic Moieties

2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide Derivatives (e.g., Compound 7d)

- Structural Features : Combines a 4-methoxyphenyl group with a thiadiazole ring and fluoro substituent.

- Biological Activity : Exhibits potent cytotoxicity (IC₅₀ = 1.8 µM against Caco-2 cells). The electron-withdrawing fluoro group enhances activity, paralleling the nitro group’s role in the target compound .

Nitroimidazole Derivatives (e.g., 1-[2-¹⁴C]nitro-1-imidazolyl)-3-methoxy-2-propanol)

- Functional Role : Nitro groups undergo hypoxia-selective reduction, leading to macromolecule binding and cytotoxicity. This mechanism suggests that the target compound’s nitro group could confer similar bioreductive activation in hypoxic environments .

Bifunctional Reactive Dyes (14e and 14f)

Amine-Backbone Modifications

1-(1H-Indol-3-yl)-2-methylpropan-2-amine

- Structural Difference : Replaces the nitrophenyl group with an indole ring.

- Synthesis : Prepared via reductive amination, demonstrating versatility in modifying the amine’s aromatic environment. The indole moiety may enhance CNS activity compared to nitroaromatic systems .

SSR125543A (CRF₁ Receptor Antagonist)

- Structural Features: Contains a 2-aminothiazole backbone with chloro, methoxy, and methyl substituents.

- Activity: Nanomolar affinity for CRF₁ receptors, showing how steric bulk and substituent positioning fine-tune receptor binding. The target compound’s branched amine may similarly influence bioactivity .

Key Research Findings and Data

Table 2: Substituent Effects on Activity

Biological Activity

1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine, a compound characterized by its unique structural features, has garnered attention for its diverse biological activities. This article synthesizes existing research to provide a comprehensive overview of its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a methoxy group and a nitro group on the aromatic ring, which significantly influences its biological behavior. The presence of these functional groups is known to affect the electronic properties of the molecule, enhancing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For example, studies have shown that certain nitrophenyl derivatives possess significant inhibitory effects against various bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 14 |

| Klebsiella pneumoniae | 13 |

| Pseudomonas aeruginosa | 12 |

These findings suggest that the compound may share similar antimicrobial efficacy due to its structural analogies with known active compounds .

2. Anticancer Activity

The anticancer potential of compounds with similar structures has been documented in various studies. For instance, derivatives containing nitro groups have demonstrated cytotoxic effects against several cancer cell lines. A comparative analysis of cytotoxicity revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.6 |

| MCF-7 (breast cancer) | 7.8 |

| A549 (lung cancer) | 6.3 |

These results underscore the potential for this compound to act as an anticancer agent through mechanisms that may involve apoptosis and cell cycle arrest .

3. Neuropharmacological Effects

Emerging research indicates that compounds structurally related to this compound may influence neurotransmitter systems, particularly dopamine and serotonin pathways. In vivo studies have shown that such compounds can modulate dopaminergic activity, suggesting potential applications in treating neuropsychiatric disorders .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of nitrophenyl derivatives demonstrated that modifications in the aromatic ring significantly impacted their antibacterial activity. The compound exhibited a pronounced effect against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

In vitro testing on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Q & A

Basic Research Questions

Q. [Basic] What synthetic routes are optimal for preparing 1-(4-Methoxy-3-nitrophenyl)-2-methylpropan-2-amine, and what challenges arise during its synthesis?

- Methodological Answer :

- Route Design : Begin with a phenylpropan-2-amine backbone. Introduce the methoxy group via nucleophilic aromatic substitution (using methoxide) at the para position, followed by nitration at the meta position. Protecting groups (e.g., acetyl for the amine) may prevent unwanted side reactions during nitration .

- Challenges : Nitration regioselectivity can be influenced by steric and electronic effects. Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and optimize conditions to favor the 3-nitro product .

Q. [Basic] Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Compare retention times to known standards (e.g., relative retention time (RRT) for impurities: 0.4–2.2 as per pharmacopeial guidelines) .

- Spectroscopy : Confirm aromatic substitution patterns via -NMR (methoxy singlet at δ 3.8 ppm, nitro group deshielding effects) and IR (stretching vibrations for NO at ~1520 cm) .

Q. [Basic] How does the nitro group influence the compound’s electronic properties and stability?

- Methodological Answer :

- Electronic Effects : The nitro group is a strong electron-withdrawing group, reducing electron density on the aromatic ring. UV-Vis spectroscopy can track charge-transfer transitions (e.g., absorbance shifts in polar solvents) .

- Stability : Monitor degradation under light/heat via accelerated stability studies. Use LC-MS to identify nitro reduction byproducts (e.g., amine derivatives) .

Advanced Research Questions

Q. [Advanced] How can computational methods resolve contradictions in reported reactivity or biological activity data?

- Methodological Answer :

- QSAR/QSPR Modeling : Build quantitative structure-activity models using descriptors like Hammett constants (σ) for substituent effects. Cross-validate with experimental IC values to identify outliers .

- Impurity Profiling : Compare impurity thresholds (e.g., ≤0.5% total impurities via HPLC) to rule out confounding effects from structural analogs (e.g., monobenzyl derivatives) .

Q. [Advanced] What factorial design approaches optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

- DOE (Design of Experiments) : Vary factors like temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (toluene vs. DMF). Use a 2 factorial design to identify significant interactions (e.g., ANOVA analysis) .

- Feedback Loops : Integrate experimental data with computational simulations (e.g., density functional theory (DFT) for transition-state energies) to refine conditions iteratively .

Q. [Advanced] How do steric effects from the 2-methylpropan-2-amine moiety impact regioselectivity in subsequent reactions?

- Methodological Answer :

- Steric Maps : Generate 3D molecular models (e.g., using Gaussian software) to calculate van der Waals radii and predict steric hindrance at the amine site .

- Kinetic Studies : Compare reaction rates of alkylation/acylation at the amine under varying steric conditions (e.g., bulkier electrophiles vs. methyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.